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molecular formula C16H9BrN2O3 B1510946 Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate

Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate

Cat. No. B1510946
M. Wt: 357.16 g/mol
InChI Key: XPGRAVPMBJWMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293721B2

Procedure details

To a 3-l round-bottom flask fitted with a stir bar and a Claisen adapter fitted with a thermocouple and a condenser blanketed with nitrogen was added terephthalic acid monomethyl ester chloride (37.3 g) and a solution of 3-amino-5-bromo-4-hydroxybenzonitrile (40 g, Step B) in dioxane (675 ml). The mixture was heated to reflux and stirred at this temperature overnight. The mixture was then cooled to room temperature and the dioxane was removed in vacuo. The flask was fitted with a Dean-Stark trap and p-toluenesulfonic acid monohydrate (35.8 g) and toluene (2.5 l) were added. The mixture was heated to reflux and stirred at this temperature overnight. The mixture was then allowed to cool, transferred to a new 5-l flask, and concentrated to a brown solid. The crude product was triturated with methanol to provide 55.5 g (83%) of the title compound. 1H NMR (500 MHz, DMSO-d6): δ 8.50 (s, 1H), 8.34 (d, J=8.0 Hz, 2H), 8.29 (s, 1H), 8.19 (d, J=8.0 Hz, 2H), 3.91 (s, 3H).
Name
terephthalic acid monomethyl ester chloride
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
675 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1.[NH2:15][C:16]1[CH:17]=[C:18]([CH:21]=[C:22]([Br:25])[C:23]=1O)[C:19]#[N:20]>O1CCOCC1>[Br:25][C:22]1[C:23]2[O:11][C:9]([C:8]3[CH:7]=[CH:6][C:5]([C:4]([O:3][CH3:2])=[O:14])=[CH:13][CH:12]=3)=[N:15][C:16]=2[CH:17]=[C:18]([C:19]#[N:20])[CH:21]=1 |f:0.1|

Inputs

Step One
Name
terephthalic acid monomethyl ester chloride
Quantity
37.3 g
Type
reactant
Smiles
[Cl-].COC(C1=CC=C(C(=O)O)C=C1)=O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
NC=1C=C(C#N)C=C(C1O)Br
Step Three
Name
Quantity
675 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-l round-bottom flask fitted with a stir bar
CUSTOM
Type
CUSTOM
Details
a Claisen adapter fitted with a thermocouple and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the dioxane was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a Dean-Stark trap and p-toluenesulfonic acid monohydrate (35.8 g) and toluene (2.5 l)
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
transferred to a new 5-l flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown solid
CUSTOM
Type
CUSTOM
Details
The crude product was triturated with methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=CC=2N=C(OC21)C2=CC=C(C(=O)OC)C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 55.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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